![molecular formula C19H17ClN6O2S B2774735 N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795482-42-6](/img/structure/B2774735.png)
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN6O2S and its molecular weight is 428.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Serotonergic Receptosome
This compound has been found to act by antagonizing 5-HT 3 receptors, which results in the attenuation of anxiety-like behavior . The location of the 5-HT 3 receptor is crucial for its function, and the antagonism of this receptor in the amygdala and DRN causes a decrease in local neuronal activity .
Improvement of Therapeutic Efficacy
The compound has been mentioned in a patent for combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof . The methods and compositions described in the patent are particularly applicable to bisantrene or derivatives, analogs, or prodrugs thereof .
Treatment of Malignancies
The same patent also mentions the use of this compound in the treatment of malignancies . The methods and compositions described are aimed at improving the therapeutic benefit of bisantrene and analogs and derivatives thereof, particularly in the treatment of malignancies .
Reduction of Side Effects
The patent also discusses the use of this compound in reducing the side effects of therapeutic agents previously limited by suboptimal therapeutic performance . This is achieved by either improving efficacy as monotherapy or reducing side effects .
Physicochemical Property Prediction
The compound’s physicochemical property data can be estimated using reliable QSPR and ANN . This can be useful in various scientific research applications, such as drug discovery and development .
Drug Discovery and Development
Given its potential applications in modulating serotonergic receptosome, improving therapeutic efficacy, treating malignancies, reducing side effects, and its predictable physicochemical properties, this compound can be a valuable asset in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety .
Mode of Action
The compound acts by antagonizing the 5-HT3 receptors . This means it binds to these receptors and inhibits their function . The antagonism of this receptor results in changes in neuronal activity .
Biochemical Pathways
The antagonism of the 5-HT3 receptor affects the serotonergic system, which is involved in various physiological processes such as mood regulation, anxiety, and depression . The inhibition of these receptors in specific areas of the brain, such as the amygdala and DRN, causes a decrease in local neuronal activity .
Result of Action
The result of the compound’s action is the attenuation of anxiety-like behavior . By inhibiting the function of 5-HT3 receptors, the compound can modulate the serotonergic system and potentially alleviate symptoms of anxiety .
properties
IUPAC Name |
N-[3-(3-chloro-2-methylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-12-14(20)6-5-9-15(12)22-18-19(24-17-8-4-3-7-16(17)23-18)25-29(27,28)13-10-21-26(2)11-13/h3-11H,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONBYQMQQTXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.